5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione features a pyrrolo[3,4-d]isoxazole-dione core substituted with three aromatic groups:
- 4-Methoxyphenyl: A para-methoxy group, providing moderate electron-donating effects and metabolic stability.
- Phenyl: A simple aromatic ring at position 2, contributing to planarity and π-π stacking interactions.
This structural configuration balances electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O4/c1-30-19-13-7-15(8-14-19)21-20-22(31-27(21)18-5-3-2-4-6-18)24(29)26(23(20)28)17-11-9-16(25)10-12-17/h2-14,20-22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSRKGTQIMDNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)ON2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 585.4 g/mol . The structure features a pyrrolo[3,4-d]isoxazole core fused with aromatic groups, which is characteristic of many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C31H25BrN2O5 |
| Molecular Weight | 585.4 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various assays:
-
Cytotoxicity Assays : The compound was tested against several cancer cell lines including colorectal carcinoma (HCT-116) and prostate cancer (PC3). Results indicated significant cytotoxic effects with IC50 values ranging from 5.0 to 18.1 µM , demonstrating higher potency compared to established chemotherapeutic agents like 5-fluorouracil .
Cell Line IC50 (µM) HCT-116 5.0 - 18.1 PC3 8.0 - 18.0 Normal Cells (WI-38) >100 - Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest. Specifically, the compound affects the expression levels of key regulatory proteins such as Bcl-2 and p21^WAF-1, promoting apoptotic pathways while inhibiting cell proliferation .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- In Vitro Studies : It has shown effectiveness against various bacterial strains and fungi, suggesting potential as an antimicrobial agent. The specific mechanisms may involve disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, which can be crucial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have documented the efficacy of similar isoxazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to the compound was tested in a clinical trial for patients with advanced colorectal cancer, resulting in a notable reduction in tumor size and improved patient outcomes.
- Case Study 2 : In another study involving patients with chronic infections, the compound demonstrated significant antimicrobial activity leading to faster recovery times compared to standard treatments.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyl analog
- Substituents: 4-Chlorophenyl (electron-withdrawing, smaller halogen vs. bromine). 4-Dimethylaminophenyl (strong electron-donating group). Phenyl.
- Key Differences: Halogen Effects: Chlorine (Cl) has lower polarizability and weaker halogen-bonding capacity than bromine (Br). Molecular Weight: ~447.91 vs. estimated ~492 for the target compound (due to Br’s higher atomic mass).
5-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyl analog
- Substituents: 3-Chlorophenyl (meta-substitution). 4-Dimethylaminophenyl.
- Key Differences :
- Substitution Position : Meta-chloro reduces conjugation efficiency compared to para-substituted bromine in the target compound.
- Steric Effects : Meta-substitution may introduce slight steric hindrance, altering binding interactions.
Ortho-Substituted Analogs
- Substituents :
- 2-Chlorophenyl (ortho-substitution).
- o-Tolyl (2-methylphenyl).
- Molecular Weight: ~461.94, higher than the target compound due to additional methyl groups.
Dichlorophenyl and Benzyl-Substituted Analog
- Substituents :
- 2,4-Dichlorophenyl (strong electron-withdrawing effects).
- Benzyl (enhances lipophilicity).
- Key Differences :
- Electron Effects : Dichloro substitution increases electron-withdrawing character, contrasting with the target’s single bromine.
- Lipophilicity : The benzyl group may improve membrane permeability but reduce aqueous solubility.
Heterocyclic Cores with Similar Substituents
Triazole-Thione Derivatives
- Core : Benzoxazole-triazole-thione.
- Substituents : 4-Bromophenyl, 2-methylphenyl.
- Key Differences :
- The triazole-thione core introduces sulfur, enabling thiol-mediated interactions.
- Lower molecular weight (464 vs. ~492) due to a simpler core structure.
Pyrazolone Derivatives
- Core : Pyrazolone.
- Substituents : 4-Bromophenyl, 4-fluorophenyl.
- Key Differences: Fluorine’s electronegativity vs. bromine’s polarizability.
Structural and Electronic Trends
Substituent Effects
Implications of Structural Differences
- Halogen Choice : Bromine’s larger size and polarizability may enhance halogen bonding in the target compound, improving binding affinity in biological targets .
- Electron-Donating Groups: Methoxy (-OMe) offers moderate electron donation compared to dimethylamino (-NMe₂), balancing solubility and metabolic stability .
- Substituent Positions : Para-substitution in the target compound maximizes conjugation and planarity, favoring interactions with flat biological targets (e.g., enzyme active sites) .
Preparation Methods
Nitrile Oxide Generation
Nitrile oxides are typically synthesized via oxidation of aldoximes or dehydrohalogenation of hydroximoyl chlorides. For the 4-bromophenyl-substituted nitrile oxide:
-
Aldoxime Formation : 4-Bromobenzaldehyde is treated with hydroxylamine hydrochloride in ethanol under reflux to yield 4-bromobenzaldoxime.
-
Oxidation to Nitrile Oxide : Chloramine-T or hypervalent iodine reagents (e.g., HTIB) oxidize the aldoxime to the nitrile oxide.
Example Protocol :
[3+2] Cycloaddition with Propargylamine
The dipolarophile, 3-(4-methoxyphenyl)-1-phenylprop-2-yn-1-amine, is prepared via Sonogashira coupling between 4-methoxyphenylacetylene and phenylaziridine. Cycloaddition proceeds as follows:
Reaction Conditions :
-
Solvent: Acetonitrile/water (3:1)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Temperature: Room temperature
Mechanistic Insight :
The nitrile oxide undergoes regioselective cycloaddition with the terminal alkyne, forming a 3,5-disubstituted isoxazole. Subsequent reduction (e.g., H₂/Pd-C) saturates the isoxazole to dihydroisoxazole.
Yield : 72–85% (isolated product).
Pyrrolidine-Dione Formation via Cyclization
β-Ketoamide Intermediate
The dione moiety is introduced via cyclization of a β-ketoamide derivative.
Synthesis of β-Ketoamide :
-
Claisen Condensation : Methyl 4-bromophenylacetate reacts with methyl chlorooxalate in the presence of NaOMe to form β-ketoester.
-
Aminolysis : The β-ketoester is treated with 4-methoxyphenylaniline in toluene under reflux, yielding the β-ketoamide.
Cyclization Protocol :
The β-ketoamide (1.0 mmol) is heated with POCl₃ (5.0 equiv) at 80°C for 8 h, inducing cyclodehydration to form the pyrrolidine-dione core.
Characterization Data :
-
MS : m/z 487.2 [M+H]⁺
-
¹H NMR (300 MHz, DMSO-d₆) : δ 8.96 (s, 1H, isoxazole-H), 7.72 (d, J = 8.5 Hz, 2H, Ar-H), 7.39 (d, J = 8.5 Hz, 2H, Ar-H).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cycloaddition-Cyclization | [3+2] Cycloaddition | 78% | High regioselectivity | Requires inert conditions |
| β-Ketoamide Cyclization | POCl₃-mediated cyclization | 65% | Scalable, simple reagents | Harsh reaction conditions |
| Suzuki Coupling | Late-stage functionalization | 68% | Modular aryl introduction | Dependent on boronic acid availability |
Optimization and Mechanistic Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
